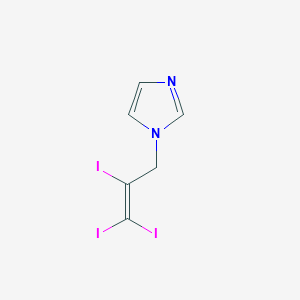

1-(2,3,3-Triiodoallyl)imidazole

Description

1-(2,3,3-Triiodoallyl)imidazole is an imidazole derivative characterized by a triiodo-substituted allyl group attached to the nitrogen atom of the imidazole ring. The compound has been studied extensively for its halogen and hydrogen bonding capabilities in solid-state chemistry. Its structure facilitates strong intermolecular interactions, particularly through the iodine atoms, which act as halogen bond donors . The presence of three iodine atoms on the allyl chain distinguishes it from simpler imidazole derivatives, making it a model compound for investigating supramolecular architectures.

Properties

Molecular Formula |

C6H5I3N2 |

|---|---|

Molecular Weight |

485.83 g/mol |

IUPAC Name |

1-(2,3,3-triiodoprop-2-enyl)imidazole |

InChI |

InChI=1S/C6H5I3N2/c7-5(6(8)9)3-11-2-1-10-4-11/h1-2,4H,3H2 |

InChI Key |

OJYOFNYRCAUMTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CC(=C(I)I)I |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(3-Iodopropargyl)imidazole

This compound (referred to as compound 6 in ) shares structural similarities with 1-(2,3,3-Triiodoallyl)imidazole, featuring a propargyl group substituted with a single iodine atom. Key differences include:

- Substituent Geometry : The propargyl group introduces a linear sp-hybridized carbon chain, contrasting with the sp²-hybridized triiodoallyl group. This affects molecular packing and interaction dynamics.

- Halogen Bonding : While both compounds participate in halogen bonding, the triiodoallyl derivative exhibits stronger and more diverse interactions due to multiple iodine atoms. Solid-state NMR studies highlight distinct 15N chemical shifts, indicating differences in hydrogen bonding networks .

1-(3-Chloropropyl)-1H-imidazole

This derivative () replaces iodine with a chlorine atom on a propyl chain. Notable contrasts include:

- Electronegativity and Polarizability : Chlorine is less polarizable than iodine, reducing halogen bonding efficacy. Instead, this compound engages in dipole-dipole and van der Waals interactions.

- Physicochemical Properties : With a molecular weight of 144.60 g/mol and a simpler substituent, it exhibits higher solubility in polar solvents compared to the triiodoallyl analogue .

Morpholinium Iodide

Key comparisons include:

1-Allyl-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

This fused-ring imidazole derivative () incorporates a thienoimidazole core and a sulfone group. Differences include:

- Electronic Effects: The sulfur atoms in the thieno ring and sulfone group enhance electron-withdrawing properties, altering reactivity compared to the triiodoallyl compound.

- Molecular Weight : At 322.45 g/mol, it is significantly heavier, influencing its crystallinity and thermal stability .

Physicochemical and Interaction Properties

Table 1: Comparative Analysis of Imidazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.